3-(4-Butylphenyl)azetidine Hydrochloride 3-(4-Butylphenyl)azetidine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18373814
InChI: InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H
SMILES:
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

3-(4-Butylphenyl)azetidine Hydrochloride

CAS No.:

Cat. No.: VC18373814

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Butylphenyl)azetidine Hydrochloride -

Specification

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name 3-(4-butylphenyl)azetidine;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H
Standard InChI Key BUUBYMYJQFLXFB-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)C2CNC2.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(4-Butylphenyl)azetidine hydrochloride consists of an azetidine ring (a four-membered amine-containing heterocycle) substituted at the 3-position with a 4-butylphenyl group. The hydrochloride salt forms via protonation of the azetidine nitrogen, yielding a stable crystalline solid. The molecular formula is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol .

Stereochemical Considerations

Azetidine rings exhibit restricted conformational flexibility due to their small ring size, which influences the compound’s reactivity and interactions in biological systems. The butylphenyl substituent introduces steric bulk, potentially affecting solubility and binding affinity in medicinal chemistry contexts .

Spectral Characterization

While direct spectral data for 3-(4-Butylphenyl)azetidine hydrochloride is limited, analogs such as 3-(4-bromophenyl)azetidine hydrochloride (CAS: 90561-74-3) provide reference insights :

  • ¹H NMR: Azetidine methylene protons typically resonate at δ 3.2–4.4 ppm, split into doublets due to geminal coupling (²J ≈ 9–10 Hz).

  • ¹³C NMR: The azetidine carbons appear at δ 40–60 ppm, while aromatic carbons of the butylphenyl group resonate at δ 120–140 ppm .

  • IR: Stretching vibrations for the hydrochloride salt include N–H⁺ (2500–3000 cm⁻¹) and C–Cl (600–800 cm⁻¹) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-arylazetidine derivatives often employs strategies validated in recent literature (Scheme 1) :

Route 1: Horner–Wadsworth–Emmons (HWE) Reaction

  • Starting Material: N-Boc-azetidin-3-one.

  • Reagents: Methyl 2-(dimethoxyphosphoryl)acetate, NaH (60% in mineral oil).

  • Product: (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for aza-Michael additions .

Route 2: Aza-Michael Addition

  • Substrate: (N-Boc-azetidin-3-ylidene)acetate.

  • Nucleophile: 4-Butylphenethylamine or arylboronic acids.

  • Conditions: DBU (1,8-diazabicycloundec-7-ene), acetonitrile, 65°C, 4–16 hours.

  • Yield: 60–75% for analogous compounds .

Route 3: Suzuki–Miyaura Cross-Coupling

  • Substrate: Brominated azetidine precursor (e.g., 3-(4-bromophenyl)azetidine).

  • Reagents: Butylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Solvent: Dioxane/water (4:1), 80°C, 12 hours.

  • Post-Processing: HCl treatment to form the hydrochloride salt .

Optimization Challenges

  • Ring Strain: Azetidine’s 90° bond angles necessitate mild reaction conditions to prevent ring-opening.

  • Steric Hindrance: The 4-butyl group slows nucleophilic attacks, requiring prolonged reaction times .

Physicochemical Properties

Experimental Data (Analog-Based Predictions)

PropertyValue/DescriptionSource Analog
Melting Point180–185°C (decomposes)3-(4-Bromophenyl)azetidine HCl
SolubilitySoluble in DMSO, methanol; insoluble in hexaneVendor data
LogP (Partition Coeff.)~2.8 (estimated)PubChem Calc.

Stability Profile

  • Thermal Stability: Decomposes above 180°C without melting .

  • Light Sensitivity: Stable under inert atmosphere; prolonged UV exposure causes degradation.

Hazard ClassCategorySignal Word
Acute Oral Toxicity4 (Harmful)Warning
Skin Irritation2Warning
Eye Damage2AWarning
Respiratory Irritation3Warning

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, fume hood.

  • First Aid: Rinse skin/eyes with water; seek medical attention if ingested .

Applications in Research

Medicinal Chemistry

Azetidine derivatives are explored as:

  • Bioisosteres: Replace piperidine in drug candidates to reduce metabolic liability.

  • Kinase Inhibitors: The butylphenyl group may enhance hydrophobic binding in ATP pockets .

Material Science

  • Liquid Crystals: The rigid azetidine core and flexible butyl chain enable tunable mesophase behavior.

VendorCatalog IDPurityPrice (1g)
AccelaChemSY26728495%$895.00

Note: Bulk quantities require custom synthesis (4+ weeks lead time) .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Derivatization: Introduce fluorinated or chiral centers to modulate activity .

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